Evidence Item 1: Beta-Blocking Activity – 10-Fold Lower Potency Relative to Atenolol
Hydroxyatenolol exhibits only one-tenth (10%) the beta-adrenergic blocking activity of its parent compound, atenolol, as assessed in a rat pharmacological model. This stark reduction in potency directly informs its lack of therapeutic utility and its exclusive role as a metabolite of toxicological or analytical interest [1].
| Evidence Dimension | Beta-adrenergic blocking activity |
|---|---|
| Target Compound Data | 10% of atenolol's activity |
| Comparator Or Baseline | Atenolol (100% activity) |
| Quantified Difference | 90% reduction |
| Conditions | Rat beta-adrenergic blocking agent assay |
Why This Matters
This quantitative difference confirms hydroxyatenolol cannot substitute for atenolol in any functional study and underscores its value solely as a reference standard for analytical quantification.
- [1] Reeves PR, Barnfield DJ, Longshaw S, McIntosh DA, Winrow MJ. Disposition and metabolism of atenolol in animals. Xenobiotica. 1978;8(5):305-11. View Source
